molecular formula C17H12FNO4S B2507592 2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate CAS No. 326007-68-5

2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate

Cat. No. B2507592
CAS RN: 326007-68-5
M. Wt: 345.34
InChI Key: MYSAFSFHDOOXGS-UHFFFAOYSA-N
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Description

The compound "2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds that contain fluorophenyl groups, benzoxazole moieties, and sulfanyl groups, which are relevant to the structure of the compound . For instance, paper discusses a compound with a 4-fluorophenyl group and a 1,3,4-oxadiazol-2-ylsulfanyl moiety, while paper investigates a molecule containing a benzoxazolyl group. These structural components are similar to those found in the compound of interest and can provide insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that typically start with the preparation of a benzoxazole or benzothiazole derivative, as seen in paper . The synthesis may involve the use of fluorophenyl groups and sulfanyl groups, which are key features in the target compound. For example, paper describes the synthesis of a compound by refluxing an oxadiazole-thiol with a chloroethyl morpholine hydrochloride. Such methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest has been characterized using techniques such as NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of the target compound. The presence of a fluorophenyl group can influence the electronic distribution and molecular conformation, which is important for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds containing benzoxazole and fluorophenyl groups can be influenced by the presence of these functional groups. For instance, the fluorophenol moiety in paper is highly acidic, which can lead to sensitivity to pH changes and selectivity in metal cation binding. Similarly, the target compound may exhibit specific reactivity patterns due to the presence of the benzoxazol-2-ylsulfanyl group, which could be explored through various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insights into the behavior of "this compound." For example, the fluorogenic reagent discussed in paper shows good stability in both acidic and basic solutions, which could be a property shared by the target compound. The introduction of a fluorine atom, as seen in paper , can enhance selectivity and potency in biological systems, suggesting that the target compound may also exhibit such properties. The photophysical properties of benzoxazole derivatives, as investigated in paper , indicate high fluorescence quantum yields and solubility in common solvents, which could be relevant for the target compound's applications in sensing or as a fluorophore.

Scientific Research Applications

Fluorescent Probes Sensing pH and Metal Cations

  • Compounds related to benzoxazoles, like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been utilized as fluorescent probes for sensing magnesium and zinc cations. They show sensitivity to pH changes, particularly in the range of pH 7-8, with significant fluorescence enhancement under basic conditions. The high sensitivity to pH and selectivity for metal cations are attributed to the acidity of the fluorophenol moiety (Tanaka et al., 2001).

Heparanase Inhibitors

  • A series of benzoxazol-5-yl acetic acid derivatives, including those related to 2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate, have been identified as heparanase inhibitors. Some compounds in this series possess significant anti-angiogenic properties and show potential for use in in vivo models (Courtney et al., 2005).

Antibacterial and Antifungal Properties

  • Schiff base derivatives of benzoxazole, including those structurally similar to the compound , have demonstrated antibacterial effects against various strains of bacteria. They exhibit a range of Minimum Inhibition Concentration (MIC) values, indicating potential as antimicrobial agents (Maru et al., 2015).

Antimicrobial and Anti-Tuberculosis Activity

  • Certain derivatives of this compound, like 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have shown remarkable anti-TB activity and significant antimicrobial properties. These findings point towards their potential application in treating tuberculosis and other microbial infections (Mamatha S.V et al., 2019).

Anti-Candida Activity

  • Benzoxazole derivatives, such as those related to the compound , have been evaluated for anti-Candida activity. They have shown effectiveness against various Candida strains and display a broad spectrum of action modes towards the membrane, indicating their potential as antifungal agents (Staniszewska et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit significant inhibitory activity against bacterial strains , suggesting that this compound may also target bacterial proteins or enzymes.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit bacterial dna gyrase , an enzyme involved in DNA replication. This suggests that 2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate might interact with its targets in a similar manner, leading to the inhibition of bacterial growth.

Biochemical Pathways

Given the potential antibacterial activity, it’s plausible that the compound interferes with bacterial dna replication or protein synthesis pathways, leading to the inhibition of bacterial growth .

Result of Action

Based on the potential antibacterial activity, it can be inferred that the compound may lead to the inhibition of bacterial growth .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not well-documented. Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity and stability.

The potential antibacterial activity of this compound, as suggested by the activity of similar compounds, makes it a promising candidate for further study .

properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4S/c18-12-7-5-11(6-8-12)14(20)9-22-16(21)10-24-17-19-13-3-1-2-4-15(13)23-17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSAFSFHDOOXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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